Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-
Description
Its structure comprises a benzamide core linked to a thiourea group substituted with a 2-ethylphenyl moiety. Thiourea derivatives are widely studied for their antimicrobial, antifungal, and anti-parasitic activities, attributed to their ability to disrupt microbial enzyme systems or membrane integrity . While direct synthesis data for this compound is absent in the evidence, analogous compounds are synthesized via reactions between benzoyl isothiocyanate and substituted amines under reflux conditions in ethanol or acetone .
Properties
IUPAC Name |
N-[(2-ethylphenyl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-12-8-6-7-11-14(12)17-16(20)18-15(19)13-9-4-3-5-10-13/h3-11H,2H2,1H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPPYNJAOQGWKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350543 | |
| Record name | Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88884-36-0 | |
| Record name | Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- involves several steps. One common method includes the reaction of 2-ethylphenylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then treated with benzoyl chloride to yield the desired product . The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the thioxomethyl group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Structure and Composition
- Chemical Formula : C12H14N2OS
- Molecular Weight : 234.32 g/mol
- CAS Number : 1173927-31-5
Medicinal Chemistry
Benzamide derivatives have shown potential as therapeutic agents. Research indicates that this compound may exhibit:
- Anticancer Activity : Studies suggest that benzamide derivatives can inhibit the proliferation of cancer cells by modulating signaling pathways involved in cell cycle regulation .
- Neurological Disorders : The compound is being investigated for neuroprotective properties, potentially offering therapeutic benefits in conditions such as Alzheimer's disease.
The biological activity of Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : Research shows that this compound can inhibit specific enzymes involved in metabolic processes, which may enhance the efficacy of other drugs when used in combination therapies .
- G Protein-Coupled Receptor Modulation : The compound may interact with orphan G protein-coupled receptors, influencing lipid metabolism and cellular signaling .
Industrial Applications
Beyond medicinal uses, benzamide derivatives are utilized in the synthesis of dyes and specialty chemicals due to their unique chemical properties and stability .
Neuroprotective Effects
A study demonstrated that Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- exhibited protective effects against oxidative stress in neuronal cell lines. The compound reduced markers of apoptosis and increased cell viability under stress conditions.
Anticancer Activity
In vitro tests revealed that this compound inhibited the proliferation of various cancer cell lines. The mechanism was linked to the modulation of signaling pathways involved in cell cycle regulation, suggesting potential for development into anticancer therapies .
Enzyme Interaction Studies
Research indicated that Benzamide acts as an inhibitor for specific enzymes involved in metabolic processes. This inhibition could lead to altered drug metabolism and enhanced therapeutic effects when used alongside other treatments .
Toxicological Studies
Toxicity assessments indicate that high doses can lead to hepatotoxicity in animal models. Long-term exposure studies are essential to determine safe dosage levels for potential therapeutic use .
Mechanism of Action
The mechanism of action of Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological activity and physicochemical properties of benzamide-thiourea derivatives are highly dependent on substituents. Below is a comparative table of key analogs:
Key Observations :
- Fluorinated analogs (e.g., 2,4-difluoro) show explicit antimicrobial activity against S. aureus and C. albicans .
- Bulkier Groups : The 2-ethylphenyl group in the target compound may balance steric hindrance and lipophilicity compared to halogens.
- Complex Moieties : Piperazinyl and nitrophenyl groups (e.g., ) introduce hydrogen-bonding sites and electron-withdrawing effects, which could modulate receptor binding in therapeutic applications.
Physicochemical and Regulatory Considerations
- Solubility: Electron-withdrawing groups (e.g., -NO₂ in ) reduce solubility, whereas ethoxy groups () may enhance it.
- Regulatory Status: The U.S. EPA lists "Benzamide, N-[(cyclohexylamino)thioxomethyl]-" as a significant new use chemical (), suggesting regulatory scrutiny for analogs with large alkyl/cycloalkyl groups.
Biological Activity
Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a benzamide core with a 2-ethylphenyl group and a thioxomethyl substituent. Its IUPAC name is N-[(2-ethylphenyl)carbamothioyl]benzamide, and it has the CAS number 88884-36-0. The unique structure contributes to its diverse biological activities.
Target Proteins
Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- primarily targets two key proteins:
- Bcr-Abl : A fusion protein involved in chronic myeloid leukemia (CML) that drives cell proliferation.
- Histone Deacetylase (HDAC) : An enzyme that regulates gene expression through chromatin remodeling.
Mode of Action
The compound exhibits inhibitory activity against both Bcr-Abl and HDAC1. By inhibiting Bcr-Abl, it leads to decreased cell proliferation in cancer cells. Additionally, the inhibition of HDAC1 results in increased histone acetylation, which alters gene transcription profiles associated with cell growth and survival.
Anticancer Properties
Research has demonstrated that Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]- possesses significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- Hematological cancers : Potent inhibition observed in leukemia cell lines.
- Solid tumors : Effective against multiple solid tumor types through mechanisms involving apoptosis and cell cycle arrest.
A study highlighted that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It has shown efficacy against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The biological activity was comparable to standard antibiotics like ampicillin, suggesting potential as a therapeutic agent for treating infections caused by resistant bacteria .
Research Findings and Case Studies
Case Study: Cancer Cell Line Sensitivity
In a detailed investigation into the sensitivity of various cancer cell lines to Benzamide, N-[[(2-ethylphenyl)amino]thioxomethyl]-, researchers found that:
- The compound induced apoptosis in a dose-dependent manner.
- Specific pathways involved included the intrinsic apoptotic pathway mediated by mitochondrial dysfunction.
These findings underscore the compound's potential as a lead candidate for drug development targeting specific types of cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
